(S,E)-2-(Cbz-amino)-7-ethoxy-7-oxo-5-heptenoic Acid
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Overview
Description
(S,E)-2-(Cbz-amino)-7-ethoxy-7-oxo-5-heptenoic Acid is a synthetic organic compound characterized by its unique structure, which includes a carbobenzyloxy (Cbz) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-2-(Cbz-amino)-7-ethoxy-7-oxo-5-heptenoic Acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of the amino group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the heptenoic acid backbone:
Coupling reactions: The protected amino group is then coupled with the heptenoic acid backbone under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S,E)-2-(Cbz-amino)-7-ethoxy-7-oxo-5-heptenoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S,E)-2-(Cbz-amino)-7-ethoxy-7-oxo-5-heptenoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S,E)-2-(Cbz-amino)-7-ethoxy-7-oxo-5-heptenoic Acid exerts its effects involves interactions with specific molecular targets. The Cbz-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical pathways. The ethoxy and oxo groups also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Cbz-Amino)-5-fluorophenylboronic acid: This compound also contains a Cbz-protected amino group and is used in proteomics research.
Cbz-amino acids: These are amino acids protected by a carbobenzyloxy (Cbz) group, commonly used in peptide synthesis.
Uniqueness
(S,E)-2-(Cbz-amino)-7-ethoxy-7-oxo-5-heptenoic Acid is unique due to its specific structure, which includes both an ethoxy and an oxo group on the heptenoic acid backbone
Properties
Molecular Formula |
C17H21NO6 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
7-ethoxy-7-oxo-2-(phenylmethoxycarbonylamino)hept-5-enoic acid |
InChI |
InChI=1S/C17H21NO6/c1-2-23-15(19)11-7-6-10-14(16(20)21)18-17(22)24-12-13-8-4-3-5-9-13/h3-5,7-9,11,14H,2,6,10,12H2,1H3,(H,18,22)(H,20,21) |
InChI Key |
NKGRCDHHXUPNDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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